
2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde
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Overview
Description
2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This particular compound features an iodine atom at the 2-position, a methoxymethyl group at the 1-position, and a carbaldehyde group at the 3-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the iodination of 1-(methoxymethyl)-1H-indole-3-carbaldehyde using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to prevent over-iodination .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 2-Iodo-1-(methoxymethyl)-1H-indole-3-carboxylic acid.
Reduction: 2-Iodo-1-(methoxymethyl)-1H-indole-3-methanol.
Substitution: 2-Azido-1-(methoxymethyl)-1H-indole-3-carbaldehyde.
Scientific Research Applications
2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The iodine atom may facilitate the formation of reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. The methoxymethyl group may enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively .
Comparison with Similar Compounds
Similar Compounds
1-Iodo-2-methoxybenzene: Similar in structure but lacks the indole ring and carbaldehyde group.
2-Iodo-1-methylimidazole: Contains an iodine atom and a methyl group but has an imidazole ring instead of an indole ring.
3-Iodo-1-phenyl-7-azaindole: Similar in having an iodine atom and an indole-like structure but differs in the position of the iodine atom and the presence of a phenyl group
Uniqueness
2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The combination of the iodine atom, methoxymethyl group, and carbaldehyde group makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple fields .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Iodo-1-(methoxymethyl)-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via iodination of 1-(methoxymethyl)-1H-indole-3-carbaldehyde using iodine and an oxidizing agent (e.g., HIO₃) in dichloromethane at 0–25°C. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of substrate to iodine) and inert atmosphere to prevent side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
- Key Variables : Temperature, solvent polarity, and iodine source. Evidence suggests acetonitrile may improve regioselectivity compared to dichloromethane .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its non-iodinated precursor?
- NMR : The iodine atom at C2 induces significant deshielding of adjacent protons (C1 and C3). For example, the aldehyde proton (C3) typically appears at δ 9.8–10.2 ppm in ¹H NMR, while the methoxymethyl group shows a singlet at δ 3.3–3.5 ppm .
- Mass Spectrometry : A molecular ion peak at m/z 315 [M+H]⁺ confirms the iodine incorporation. Fragmentation patterns show loss of methoxymethyl (–CH₂OCH₃, m/z 44) and aldehyde groups (–CHO, m/z 29) .
Advanced Research Questions
Q. What strategies resolve contradictions in regioselectivity during iodination of methoxymethyl-protected indole derivatives?
- Case Study : Conflicting reports on C2 vs. C4 iodination (e.g., vs. 22) suggest solvent-dependent outcomes. Polar aprotic solvents (DMF, acetonitrile) favor C2 iodination due to stabilization of the iodonium intermediate, while nonpolar solvents may lead to C4 byproducts. Computational modeling (DFT) of transition states can guide solvent selection .
- Validation : Use X-ray crystallography (SHELX refinement) to confirm regiochemistry. Comparative HPLC analysis of crude mixtures under varying conditions is recommended .
Q. How can this compound be functionalized for use in multicomponent reactions (MCRs) targeting bioactive scaffolds?
- Methodology : The aldehyde group enables condensation with amines (e.g., 2,4-dimethoxybenzylamine) via reductive amination (NaBH₃CN or NaBH(OAc)₃) to generate Schiff base intermediates. Subsequent cyclization with thioureas or thiazolidinones yields indole-fused heterocycles (e.g., thiazoloindoles) with antioxidant or antimicrobial activity .
- Optimization : Substituent effects on the methoxymethyl group (e.g., bulkier groups) can sterically direct reactivity. Kinetic studies (TLC monitoring) are advised to identify optimal reaction times .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how can SHELX software address them?
- Challenges : Heavy iodine atoms cause absorption errors and weak diffraction. Twinning or disorder in the methoxymethyl group complicates refinement.
- Solutions : SHELXL’s TWIN/BASF commands correct absorption, while PART instructions model disordered moieties. High-resolution data (≤1.0 Å) and anisotropic displacement parameters for iodine improve accuracy .
Q. Methodological Guidance for Data Interpretation
Q. How should researchers analyze conflicting biological activity data for indole-3-carbaldehyde derivatives?
- Root Cause : Discrepancies may arise from assay conditions (e.g., DMSO solvent interfering with cell viability assays) or impurities in synthesized batches.
- Resolution : Validate purity via HPLC (>95%) and replicate assays in multiple cell lines. Compare IC₅₀ values with structurally validated controls (e.g., ’s oxime derivatives) .
Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?
- Approach : Density Functional Theory (DFT) calculations (Gaussian 16) model the aldehyde’s electrophilicity and iodine’s leaving-group potential. Fukui indices identify reactive sites for nucleophilic attack (e.g., C3 aldehyde vs. C2 iodide) .
Q. Tables for Key Data
Table 1: Comparative Iodination Outcomes
Solvent | Temperature (°C) | Regioselectivity (C2:C4) | Yield (%) |
---|---|---|---|
Dichloromethane | 0–25 | 85:15 | 72 |
Acetonitrile | 25 | 95:5 | 68 |
DMF | 50 | 80:20 | 60 |
Data derived from . |
Table 2: Biological Activity of Derived Compounds
Derivative Class | Assay (IC₅₀, μM) | Target Pathway | Reference |
---|---|---|---|
Thiazoloindoles | 12.5 ± 1.2 | Antioxidant (DPPH) | |
Schiff Base Complexes | 8.7 ± 0.9 | Antimicrobial (E. coli) | |
Oxime Derivatives | 25.4 ± 2.1 | Anticancer (MCF-7) |
Properties
CAS No. |
491595-94-9 |
---|---|
Molecular Formula |
C11H10INO2 |
Molecular Weight |
315.11 g/mol |
IUPAC Name |
2-iodo-1-(methoxymethyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C11H10INO2/c1-15-7-13-10-5-3-2-4-8(10)9(6-14)11(13)12/h2-6H,7H2,1H3 |
InChI Key |
BVYSSBDGSIWJQH-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C2=CC=CC=C2C(=C1I)C=O |
Origin of Product |
United States |
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